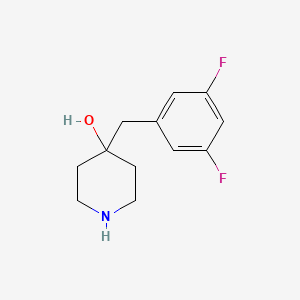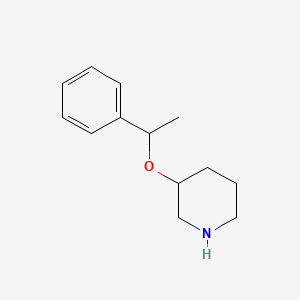
3-(2-bromoethyl)-1-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethyl)-1-methyl-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromoethyl group attached to the third carbon of the pyrazole ring and a methyl group attached to the first nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromoethyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced by methylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Bromination: The bromoethyl group is introduced by reacting the methylated pyrazole with 2-bromoethanol in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Cyclization Reactions: The bromoethyl group can participate in intramolecular cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substituted Pyrazoles: Products formed by nucleophilic substitution.
Oxides and Reduced Compounds: Products formed by oxidation and reduction reactions.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of pharmaceutical agents due to its bioactive properties.
Biological Probes: Used as a probe in biological studies to investigate enzyme activities and receptor binding.
Industry:
Materials Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Agriculture: Potential use in the development of agrochemicals, such as pesticides and herbicides.
作用机制
The mechanism of action of 3-(2-bromoethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.
相似化合物的比较
3-(2-Chloroethyl)-1-methyl-1H-pyrazole: Similar structure but with a chloroethyl group instead of a bromoethyl group.
3-(2-Iodoethyl)-1-methyl-1H-pyrazole: Similar structure but with an iodoethyl group instead of a bromoethyl group.
3-(2-Fluoroethyl)-1-methyl-1H-pyrazole: Similar structure but with a fluoroethyl group instead of a bromoethyl group.
Uniqueness:
Reactivity: The bromoethyl group in 3-(2-bromoethyl)-1-methyl-1H-pyrazole is more reactive in nucleophilic substitution reactions compared to chloroethyl and fluoroethyl groups due to the better leaving ability of bromine.
Applications: The specific reactivity and properties of the bromoethyl group make this compound particularly useful in certain synthetic and biological applications where other halogenated analogs may not be as effective.
属性
分子式 |
C6H9BrN2 |
|---|---|
分子量 |
189.05 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)-1-methylpyrazole |
InChI |
InChI=1S/C6H9BrN2/c1-9-5-3-6(8-9)2-4-7/h3,5H,2,4H2,1H3 |
InChI 键 |
LHWODANIEZJRCP-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=N1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


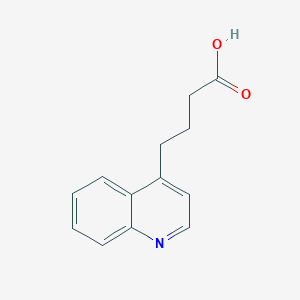
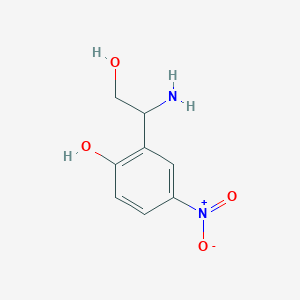


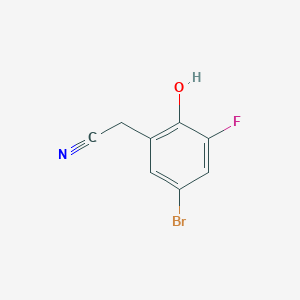

![methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13598635.png)


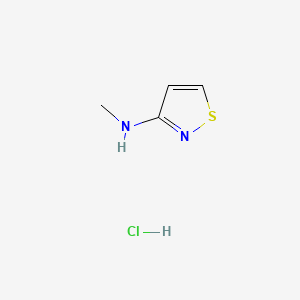
![rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)
